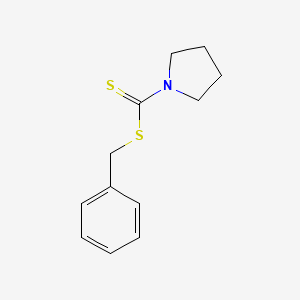

Benzyl pyrrolidine-1-carbodithioate

Description

Conceptual Framework of Dithiocarbamates in Contemporary Chemical Research

Dithiocarbamates are defined by the functional group R₂NCS₂⁻ and are typically derived from the reaction of a secondary amine with carbon disulfide. Their chemical significance stems from their exceptional ability to act as chelating agents for a wide array of metal ions. wikipedia.org This property has been harnessed in various applications, including the remediation of heavy metals from wastewater and their use as stationary phases in chromatography. nih.gov

In the realm of medicine, dithiocarbamates are investigated for a multitude of biological activities. nih.gov For instance, pyrrolidine (B122466) dithiocarbamate (B8719985) (PDTC) is a well-studied compound known for its role as an antioxidant and a potent inhibitor of the transcription factor NF-κB, which is implicated in inflammatory responses and the progression of certain diseases. nih.gov The ability of dithiocarbamates to form complexes with metals is also being explored in the development of novel anticancer agents, with some metal-dithiocarbamate complexes showing promise in inducing apoptosis in cancer cells. nih.gov

Significance of S-Esters within Dithiocarbamate Chemistry

The dithiocarbamate anion can be readily alkylated at one of the sulfur atoms to form dithiocarbamate esters (R₂NC(S)SR'). These S-esters are a critical subclass, as the introduction of an organic substituent (R') can significantly modulate the compound's physicochemical properties and biological activity. The S-benzyl group, in particular, has been a focus of synthetic efforts. Research has demonstrated that S-benzyl dithiocarbamates can be synthesized through various methods, including multicomponent reactions involving diazo compounds, carbon disulfide, and secondary amines, or from para-quinone methides. rsc.orgacs.org

The benzyl (B1604629) ester moiety is not merely a passive component; it actively influences the molecule's function. Studies on various benzyl esters of N-substituted dithiocarbamic acids have revealed their potential as herbicidal agents. tandfonline.com Furthermore, the benzyl group is a common scaffold in medicinal chemistry, and its incorporation into dithiocarbamate structures has been explored for therapeutic applications, including the development of agents for Alzheimer's disease. acs.org The cleavage of benzyl esters can also be achieved under specific conditions, which is a useful feature in synthetic chemistry for deprotection strategies. organic-chemistry.org

Positioning of Benzyl Pyrrolidine-1-carbodithioate within Current Academic Investigations

Direct academic research focusing exclusively on this compound is not extensively documented in the public literature. However, its position and potential areas of investigation can be inferred from the study of its constituent parts: the pyrrolidine dithiocarbamate core and the S-benzyl ester group.

The pyrrolidine ring is a highly valued scaffold in drug discovery, known for its favorable pharmacokinetic properties and its ability to introduce conformational constraints, which can be crucial for binding to biological targets. nih.gov The pyrrolidine moiety itself is present in numerous biologically active compounds and approved drugs. nih.gov

The pyrrolidine dithiocarbamate (PDTC) portion is known to exhibit significant biological activity, primarily as a metal chelator and an inhibitor of NF-κB. wikipedia.orgnih.gov These properties have led to its investigation in the context of inflammation and cancer. nih.govnih.gov

The S-benzyl group introduces lipophilicity to the molecule, which can affect its transport across biological membranes. As seen in related compounds, the benzyl group can contribute to specific biological activities, such as herbicidal or neuroprotective effects. tandfonline.comacs.org

Therefore, academic investigations into this compound would likely explore the synergy between these three components. Research could be directed towards its potential as a novel therapeutic agent, leveraging the anti-inflammatory and anti-cancer potential of the PDTC core while utilizing the S-benzyl group to fine-tune its activity and cellular uptake. Another avenue of research could be in materials science, where related dithiocarbamates have been used as RAFT (Reversible Addition-Fragmentation chain Transfer) agents in controlled radical polymerization. sigmaaldrich.com

Data on this compound and Related Compounds

| Compound Name | Molecular Formula | Key Research Area |

| Pyrrolidine dithiocarbamate | C₅H₉NS₂ | Metal chelation, NF-κB inhibition, anti-inflammatory studies. wikipedia.orgnih.gov |

| Benzyl 1H-pyrrole-1-carbodithioate | C₁₂H₁₁NS₂ | RAFT agent for controlled radical polymerization. sigmaaldrich.com |

| Benzyl N,N-diethyldithiocarbamate | C₁₂H₁₇NS₂ | Herbicidal activity studies. tandfonline.com |

Structure

3D Structure

Properties

CAS No. |

65688-96-2 |

|---|---|

Molecular Formula |

C12H15NS2 |

Molecular Weight |

237.4 g/mol |

IUPAC Name |

benzyl pyrrolidine-1-carbodithioate |

InChI |

InChI=1S/C12H15NS2/c14-12(13-8-4-5-9-13)15-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2 |

InChI Key |

NJEAKFXACCRSKT-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)C(=S)SCC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Pathways for Benzyl Pyrrolidine 1 Carbodithioate and Its Analogues

General Principles of Dithiocarbamate (B8719985) Synthesis

The fundamental reaction for forming dithiocarbamates involves the nucleophilic attack of an amine on carbon disulfide, which generates a dithiocarbamate anion. This anion is then trapped by an electrophile to yield the final product.

Amines, Carbon Disulfide, and Electrophiles for Dithiocarbamate Formation

The core components for dithiocarbamate synthesis are a primary or secondary amine, carbon disulfide, and a suitable electrophile. The amine's nucleophilicity dictates its reactivity towards carbon disulfide. Secondary amines, such as pyrrolidine (B122466), readily react to form the corresponding dithiocarbamate salt.

The choice of the electrophile is crucial as it determines the nature of the S-substituent. For the synthesis of S-benzyl dithiocarbamates, benzyl (B1604629) halides are commonly employed as the electrophilic partner. rsc.org The reaction proceeds via an S-alkylation of the in situ generated dithiocarbamate anion.

One-Pot Synthetic Strategies for S-Benzyl Dithiocarbamates

One-pot multicomponent reactions are highly efficient for synthesizing S-benzyl dithiocarbamates. rsc.orgresearchgate.net These strategies involve combining the amine, carbon disulfide, and a benzyl halide in a single reaction vessel, often without the need for a catalyst. organic-chemistry.org This approach is atom-economical and minimizes waste, making it an environmentally favorable method. organic-chemistry.org The reaction conditions are typically mild, often proceeding at room temperature. rsc.orgrsc.org The use of green reaction media, such as deep eutectic solvents (DES) and polyethylene (B3416737) glycol (PEG), has also been explored to further enhance the sustainability of these syntheses. rsc.org

Specific Preparative Routes to Benzyl Pyrrolidine-1-carbodithioate Derivatives

Several specific methods have been developed for the synthesis of this compound and its derivatives, each offering distinct advantages in terms of substrate scope and reaction conditions.

Alkylation of Pyrrolidinium (B1226570) Pyrrolidine-1-carbodithioate Precursors

A straightforward route to this compound involves the direct alkylation of a pre-formed pyrrolidinium pyrrolidine-1-carbodithioate salt with a benzyl halide. This two-step process first requires the synthesis of the dithiocarbamate salt from pyrrolidine and carbon disulfide. In the subsequent step, this salt is treated with a benzylating agent, such as benzyl chloride or benzyl bromide, to afford the desired S-benzyl dithiocarbamate.

Multicomponent Reactions for Functionalized S-Benzyl Dithiocarbamates

Multicomponent reactions (MCRs) provide a powerful and convergent approach to access structurally diverse S-benzyl dithiocarbamates. rsc.orgacs.org These reactions bring together three or more starting materials in a single operation to construct the target molecule. For instance, a triflic acid-promoted multicomponent synthesis of functionalized S-benzyl dithiocarbamates has been reported, utilizing diazo compounds, carbon disulfide, and secondary amines. rsc.orgrsc.org This method proceeds at room temperature and offers a broad substrate scope. rsc.orgrsc.org

The general mechanism for such MCRs often involves the initial formation of a dithiocarbamic acid from the amine and carbon disulfide. This is followed by a reaction with the third component, which can be a diazo compound or another electrophilic species, to yield the final product. rsc.org

Synthesis via para-Quinone Methides, Amines, and Carbon Disulfide

An innovative and catalyst-free multicomponent approach for the synthesis of S-benzyl dithiocarbamates utilizes para-quinone methides (p-QMs), amines, and carbon disulfide. acs.orgacs.org This reaction proceeds at room temperature and provides excellent yields of the desired products in a short timeframe. acs.org The mechanism involves a 1,6-conjugate addition of the in situ generated dithiocarbamic acid to the p-QM. acs.org This method is particularly noteworthy for its mild conditions and the absence of any catalysts or additives. acs.orgacs.org

The reaction is initiated by the formation of the dithiocarbamic acid from the amine and carbon disulfide. This acid then adds to the electrophilic para-quinone methide, leading to the formation of the S-benzyl dithiocarbamate derivative. acs.org The scope of this reaction is broad, accommodating various cyclic and acyclic secondary amines. acs.org

Table 1: Comparison of Synthetic Routes to S-Benzyl Dithiocarbamates

| Synthetic Route | Key Reactants | Reaction Conditions | Advantages |

| One-Pot Synthesis | Amine, Carbon Disulfide, Benzyl Halide | Room temperature, often catalyst-free organic-chemistry.org | High atom economy, operational simplicity organic-chemistry.org |

| Alkylation of Precursors | Pyrrolidinium Pyrrolidine-1-carbodithioate, Benzyl Halide | Typically mild | Straightforward, good for specific targets |

| Multicomponent Reaction (Diazo) | Diazo Compound, Carbon Disulfide, Secondary Amine | Room temperature, Triflic acid promoted rsc.orgrsc.org | Broad substrate scope, access to functionalized products rsc.orgrsc.org |

| Multicomponent Reaction (p-QM) | para-Quinone Methide, Amine, Carbon Disulfide | Room temperature, catalyst- and additive-free acs.orgacs.org | Mild conditions, excellent yields, short reaction times acs.org |

Investigations into Complex Reaction Mechanisms Involving Benzyl Dithiocarbamates

The formation of S-benzyl dithiocarbamates can proceed through intricate reaction pathways that deviate from simple nucleophilic substitution. These mechanisms often involve the generation of reactive intermediates and can be influenced by the specific structure of the reactants.

The decomposition of dithiocarbamates can lead to the elimination of carbon disulfide (CS₂) and the formation of various products. Under certain physiological conditions, dithiocarbamates have been observed to decompose and generate an electrophilic isothiocyanate intermediate through the elimination of a sulfhydryl ion. nih.gov This process is significant as the resulting isothiocyanate can undergo further reactions, such as nucleophilic addition with amine moieties to form thiourea (B124793) linkages. nih.gov The liberation of CS₂ from dithiocarbamates is a known pathway, and this reactivity is believed to be a potential molecular mechanism for the toxicity of some dithiocarbamates. nih.gov

In the context of benzyl dithiocarbamate synthesis, particularly from precursors like N-(p-hydroxybenzyl)pyrrolidines, the reaction with carbon disulfide involves a complex mechanism rather than a simple substitution. Evidence suggests the participation of a p-quinone methide intermediate. acs.org This pathway involves the elimination of the amine and a rearrangement of the electronic structure of the benzyl group to form the highly reactive quinone methide. This intermediate is then attacked by the dithiocarbamic acid, formed in situ from the amine and CS₂, to yield the final S-benzyl dithiocarbamate product. This multicomponent reaction proceeds through a 1,6-conjugated addition to the p-quinone methide. acs.org This transformation, involving the generation of a benzylic carbocation equivalent from the protonated p-quinone methide, represents an unusual and indirect pathway for the formal attachment of the benzyl group. acs.org

The synthesis of S-benzyl dithiocarbamates can be achieved under both catalytic and non-catalytic conditions, with the choice of method often depending on the desired substrate scope and reaction efficiency.

Non-Catalytic Synthesis: Several methods have been developed for the synthesis of S-benzyl dithiocarbamates without the need for a metal catalyst. A prominent non-catalytic approach involves a one-pot, three-component reaction between an amine (like pyrrolidine), carbon disulfide, and a benzyl halide. organic-chemistry.org Another significant catalyst-free method utilizes para-quinone methides (p-QMs) as the benzyl source. acs.orgacs.org In this reaction, the dithiocarbamic acid, generated in situ from the amine and CS₂, reacts with the p-QM via a 1,6-conjugate addition. acs.org These reactions often proceed at room temperature with high yields and in a short time frame. acs.orgacs.org The use of environmentally benign solvents like water has also been reported for the transition-metal-free synthesis of benzyl dithiocarbamates from benzyl halides and tetraalkylthiuram disulfides. researchgate.net

Catalytic Synthesis: Catalytic systems offer alternative routes, often enabling the use of different starting materials. For instance, triflic acid has been used to promote the multicomponent synthesis of functionalized S-benzyl dithiocarbamates from diazo compounds, carbon disulfide, and secondary amines at room temperature. rsc.orgdntb.gov.ua

Transition-metal catalysis is also widely employed. Copper-catalyzed protocols have been developed for the synthesis of S-benzyl dithiocarbamates. One such method involves a "hydrogen borrowing" reaction between dithiocarbamate anions and benzyl alcohols, using a hydroxyapatite-supported copper nano-catalyst. rsc.org Copper salts like CuI have also been used to catalyze the C-S cross-coupling of quaternary ammonium (B1175870) salts with dithiocarbamic acid salts. researchgate.net Furthermore, copper catalysis enables the synthesis of benzyl phenyl sulfides from phenyl dithiocarbamates and benzyl halides, demonstrating the versatility of dithiocarbamates as synthons under catalytic conditions. thieme-connect.com

Table 1: Comparison of Synthetic Conditions for S-Benzyl Dithiocarbamates

| Method Type | Reactants | Catalyst/Promoter | Conditions | Key Features |

|---|---|---|---|---|

| Non-Catalytic | Amine, CS₂, Benzyl Halide | None | Solvent-free | High atom economy, simple procedure. organic-chemistry.org |

| Non-Catalytic | para-Quinone Methide, Amine, CS₂ | None | Room Temperature | Catalyst- and additive-free, rapid reaction, high yields. acs.orgacs.org |

| Non-Catalytic | Benzyl Halide, Thiuram Disulfide | None | Water | Environmentally benign, no metal catalyst. researchgate.net |

| Catalytic | Diazo Compound, Amine, CS₂ | Triflic Acid | Room Temperature | Utilizes diazo compounds as benzyl source. rsc.orgdntb.gov.ua |

| Catalytic | Benzyl Alcohol, Dithiocarbamate Anion | Cu NPs@HAP | 130 °C, Toluene | "Hydrogen borrowing", uses alcohols as alkylating agents. rsc.org |

| Catalytic | Phenyl Dithiocarbamate, Benzyl Halide | Copper Salt, Cs₂CO₃ | 100-120 °C | Odorless protocol for C-S bond formation. thieme-connect.com |

Advanced Structural Elucidation and Molecular Architecture of Benzyl Pyrrolidine 1 Carbodithioate Derivatives

Crystallographic Analysis and Solid-State Supramolecular Assembly

Crystallographic studies provide definitive insights into the three-dimensional structure of molecules in the solid state, revealing crucial details about bond lengths, angles, and the nature of intermolecular interactions that dictate the supramolecular assembly.

Variable Non-Covalent Interactions in 4-Substituted Benzyl (B1604629) Pyrrolidine-1-carbodithioates

A systematic investigation into a series of 4-substituted S-benzyl esters of pyrrolidine (B122466) dithiocarbamate (B8719985), specifically with substituents Y = Cl, Br, I, Me, and NO2, has revealed a remarkable diversity in their crystal packing, driven by various non-covalent interactions. nih.gov The nature of the substituent at the 4-position of the benzyl group profoundly influences the dominant intermolecular forces, leading to distinct supramolecular architectures. nih.gov

In the case of the 4-chloro derivative, layers are formed that feature C–H···π interactions, and these layers are connected by Cl···Cl contacts. nih.gov For the isomorphous 4-bromo and 4-iodo derivatives, halogen bonding is a key interaction. nih.gov Specifically, X···S (where X is Br or I) halogen bonds create linear supramolecular chains. These chains are further organized into layers through a combination of phenyl-C–H···S(thione), methylene-C–H···π(phenyl), and offset phenyl-π···π(phenyl) stacking interactions. nih.gov The significance of the X···S halogen bond is greater for the iodine derivative compared to the bromine derivative, as evidenced by geometric criteria and calculated interaction energies. nih.gov

The 4-methyl substituted compound assembles into layers primarily through directional pyrrolidine-C–H···π(phenyl) and π(phenyl)···π(phenyl) interactions. nih.gov In contrast, the architecture of the 4-nitro derivative is three-dimensional, characterized by methylene-C–H···π(phenyl) and long phenyl-C–H···O(nitro) interactions. nih.gov This highlights the critical role of even remote substituents in dictating the solid-state assembly through a variety of weak, yet structurally significant, non-covalent forces.

Influence of Substituent Effects on Crystal Packing and Intermolecular Forces

The remote substituent on the 4-position of the benzyl ring exerts a crucial influence on the molecular packing, resulting in at least four different packing patterns for the studied series (Y = Cl, Br, I, Me, NO2). nih.gov This demonstrates that subtle electronic and steric changes can lead to significant alterations in the solid-state structure.

The choice of substituent dictates which non-covalent interactions dominate the crystal packing. For instance, the presence of halogens (Cl, Br, I) introduces halogen bonding and halogen-halogen contacts as significant structure-directing forces. nih.gov The methyl group, being a weak C-H bond donor and providing a π-system, favors C-H···π and π···π stacking interactions. nih.gov The nitro group, with its potential hydrogen bond accepting oxygen atoms, facilitates C-H···O interactions. nih.gov

These substituent-induced changes in intermolecular forces lead to different packing motifs, varying from layered structures to more complex three-dimensional networks. nih.gov The crystallographic data for these compounds underscores the sensitivity of crystal engineering to minor molecular modifications.

Interactive Data Table: Crystal System and Space Group of 4-Substituted Benzyl Pyrrolidine-1-carbodithioates nih.gov

| Substituent (Y) | Compound | Formula | Crystal System | Space Group |

| Cl | 1 | C12H14ClNS2 | Monoclinic | P21/c |

| Br | 2 | C12H14BrNS2 | Monoclinic | P21/n |

| I | 3 | C12H14INS2 | Monoclinic | P21/n |

| Me | 4 | C13H17NS2 | Monoclinic | P21/c |

| NO2 | 5 | C12H14N2O2S2 | Orthorhombic | Pca21 |

Spectroscopic Characterization for Structural Confirmation

Spectroscopic techniques are indispensable for confirming the molecular structure of newly synthesized compounds and for providing information about their electronic and vibrational states. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are standard methods for the characterization of benzyl pyrrolidine-1-carbodithioate derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the connectivity of atoms in the molecule.

¹H NMR: The proton NMR spectrum of a typical this compound would show characteristic signals for the protons of the pyrrolidine ring, the methylene protons of the benzyl group, and the aromatic protons. The pyrrolidine protons typically appear as multiplets in the aliphatic region. The benzylic CH₂ protons would appear as a singlet, and its chemical shift would be influenced by the adjacent sulfur atom. The aromatic protons on the benzyl ring would show splitting patterns dependent on the substitution at the 4-position.

¹³C NMR: The carbon NMR spectrum provides information on all the unique carbon atoms in the structure. Key signals include the thiocarbonyl carbon (C=S) of the dithiocarbamate group, which appears at a characteristic downfield chemical shift. The carbons of the pyrrolidine ring, the benzylic methylene carbon, and the aromatic carbons can all be assigned based on their chemical shifts and, in some cases, their coupling to protons.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the functional groups present in a molecule. For dithiocarbamates, two main vibrational modes are of diagnostic importance:

ν(C-N) "Thioureide" band: This stretching vibration, typically found in the 1450–1550 cm⁻¹ region, is indicative of the partial double bond character of the C-N bond within the dithiocarbamate moiety due to resonance.

ν(C-S) stretching: The C=S and C-S stretching vibrations are also characteristic. A strong band often observed around 950–1050 cm⁻¹ is attributed to the C-S stretching mode.

The presence and position of these characteristic bands in the IR spectrum provide strong evidence for the formation and integrity of the this compound structure.

Conformational Studies and Energetic Landscapes

The biological activity and physical properties of a molecule are not only determined by its constitution but also by its three-dimensional shape and flexibility. Conformational studies investigate the different spatial arrangements of atoms that can be interconverted by rotation about single bonds.

For this compound derivatives, several key conformational features exist:

Pyrrolidine Ring Puckering: The five-membered pyrrolidine ring is not planar and adopts puckered (envelope or twist) conformations to relieve ring strain. The specific puckering mode can be influenced by substituents on the ring.

Rotation around the C-N bond: The dithiocarbamate C-N bond has significant double bond character, which restricts rotation and can lead to planar arrangements of the N-C(S)S group.

Crystallographic studies show that significant conformational differences can exist even between closely related derivatives in the solid state. For example, the C–S(thioether)–C(methylene)–C torsion angles in 4-substituted benzyl pyrrolidine-1-carbodithioates can differ by almost 90°, indicating that packing effects in the crystal lattice can have a profound impact on the observed conformation. nih.gov

Computational chemistry methods, such as Density Functional Theory (DFT), can be used to explore the energetic landscape of these molecules. By calculating the energy as a function of specific dihedral angles, it is possible to identify the most stable (lowest energy) conformations and the energy barriers to rotation between them. These studies can reveal whether the conformations observed in the solid state are also the preferred conformations in the gas phase or in solution, or if they are a consequence of stabilizing intermolecular interactions within the crystal. For benzyl derivatives in general, the preference for specific conformations is often related to minimizing steric repulsion between the substituent and the aromatic ring.

Computational and Quantum Chemical Investigations on Benzyl Pyrrolidine 1 Carbodithioate

Molecular Geometry Optimization and Electronic Structure Determination

The foundational step in the computational analysis of a molecule is the optimization of its geometry to find the most stable three-dimensional arrangement of its atoms. This is followed by the determination of its electronic structure, which describes the distribution and energy of its electrons.

Application of Hartree-Fock (HF) and Density Functional Theory (DFT) Methods

To investigate the molecular structure and electronic properties of Benzyl (B1604629) Pyrrolidine-1-carbodithioate, both Hartree-Fock (HF) and Density Functional Theory (DFT) methods would be employed. The HF method, a foundational ab initio approach, provides a good starting point for understanding the electronic structure but does not fully account for electron correlation.

DFT, on the other hand, includes effects of electron correlation through an exchange-correlation functional, generally leading to more accurate results for many molecular properties. A variety of functionals, such as B3LYP, are commonly used in such studies to provide a comprehensive understanding of the molecule's behavior.

Basis Set Selection and Computational Parameters

The accuracy of HF and DFT calculations is also dependent on the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals. A commonly used and well-balanced basis set for organic molecules containing sulfur, such as the 6-311++G(d,p) basis set, would be appropriate for these calculations. This basis set provides a good compromise between computational cost and accuracy. The computational parameters for the optimization would involve minimizing the energy of the molecule until the forces on the atoms are negligible, ensuring a true energy minimum has been reached.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.

A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. From the HOMO and LUMO energies, various reactivity descriptors such as electronegativity, chemical hardness, and global electrophilicity index can be calculated to further quantify the molecule's reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Data for Benzyl Pyrrolidine-1-carbodithioate

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: The data in this table is hypothetical and serves as an illustrative example of the expected output from a computational study.

Natural Bond Orbital (NBO) Analysis and Charge Distribution

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and charge distribution within a molecule. It localizes the molecular orbitals into bonding, lone pair, and antibonding orbitals, which corresponds closely to the familiar Lewis structure concepts.

NBO analysis can reveal important information about hyperconjugative interactions, which are stabilizing interactions resulting from the delocalization of electron density from occupied bonding or lone pair orbitals to unoccupied antibonding orbitals. The analysis also calculates the natural atomic charges on each atom, providing insight into the molecule's polarity and electrostatic potential.

Thermodynamical Properties and Stability Assessments

Computational methods can be used to predict the thermodynamical properties of a molecule, such as its enthalpy of formation, entropy, and Gibbs free energy, at different temperatures. These properties are crucial for understanding the stability of the molecule and its behavior in chemical reactions. By calculating these properties, one can assess the feasibility of a reaction and the position of chemical equilibrium.

Table 2: Hypothetical Thermodynamical Properties of this compound at 298.15 K

| Property | Value |

| Enthalpy (kcal/mol) | 50.8 |

| Entropy (cal/mol·K) | 120.5 |

| Gibbs Free Energy (kcal/mol) | 14.9 |

Note: The data in this table is hypothetical and serves as an illustrative example of the expected output from a computational study.

Prediction of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest for their potential applications in optoelectronics and photonics. Computational chemistry can be used to predict the NLO properties of a molecule, such as its first hyperpolarizability (β). A large β value is indicative of a strong NLO response.

The calculation of NLO properties is typically performed using DFT methods. The results of these calculations can help in the rational design of new molecules with enhanced NLO properties by understanding the structure-property relationships. For this compound, the presence of the aromatic benzyl group and the dithiocarbamate (B8719985) moiety could potentially lead to interesting NLO behavior.

Mechanistic Basis of Biological Activities Associated with Benzyl Pyrrolidine 1 Carbodithioate and Analogues

Antimicrobial Efficacy and Underlying Mechanisms

The antimicrobial effects of benzyl (B1604629) pyrrolidine-1-carbodithioate and related dithiocarbamates are multifaceted, stemming from their ability to interfere with essential life processes in bacteria, fungi, and protozoan parasites.

Antibacterial Action: Disruption of Bacterial Pathways

The antibacterial activity of dithiocarbamates is often linked to their ability to disrupt the bacterial cell membrane and interfere with crucial metabolic pathways. Dithiocarbamate-based oligomers have been shown to induce membrane disruption and pore formation, leading to a loss of cell membrane integrity. acs.orgnih.gov This physical breach of the cell's primary defense is a key mechanism of their bactericidal action. Scanning electron microscopy has confirmed that certain dithiocarbamate (B8719985) derivatives cause the rupture and deformation of bacterial cell membranes. nih.gov

Furthermore, the mechanism can be metal-dependent. For instance, the antibacterial activity of pyrrolidine (B122466) dithiocarbamate (PDTC) is significantly enhanced by the presence of zinc ions. oup.com It is proposed that PDTC acts as a zinc ionophore, facilitating the entry of zinc into bacterial cells, which in turn inhibits essential processes like glycolysis. oup.commdpi.com Conversely, the presence of copper can block this effect, suggesting a competitive interaction. oup.com Some dithiocarbamate complexes, such as those with gold(III), exhibit multimodal action by causing membrane damage and inhibiting key enzymes like thioredoxin reductase, which is vital for bacterial redox balance. frontiersin.org The efficacy of dithiocarbamates can be more pronounced against Gram-positive bacteria, though this is not a universal rule and depends on the specific chemical structure. mdpi.comnih.gov

Antifungal Action: Interference with Fungal Cellular Processes

The antifungal properties of dithiocarbamates are also significant. These compounds are known to inhibit fungal growth by targeting vital enzymes. nih.gov One of the primary mechanisms involves the inhibition of metalloenzymes, such as carbonic anhydrases, which are crucial for fungal survival. nih.govnih.gov The dithiocarbamate group can chelate the metal ions (often zinc) in the active sites of these enzymes, rendering them inactive. nih.govmdpi.com

Studies on various N-heterocyclic dithiocarbamate derivatives have demonstrated good antifungal activity against a range of pathogenic fungi, including Colletotrichum gloeosprioides and various Fusarium species. rsc.org While the free dithiocarbamate ligands themselves are active, their complexation with metals like ruthenium can sometimes enhance their antifungal potency, suggesting that metal-binding is a key aspect of their mechanism. nih.govresearchgate.net This interference with essential enzymatic functions disrupts fungal metabolism and structural integrity, leading to growth inhibition.

Antitrichomonal Action: Targeted Inhibition in Parasitic Organisms

Benzyl pyrrolidine-1-carbodithioate and its analogues have demonstrated potent activity against the parasitic protozoan Trichomonas vaginalis. The mechanism of action is directly related to the dithiocarbamate moiety's function as a potent thiol-reactive agent. nih.gov Parasites like T. vaginalis are vulnerable to agents that disrupt their redox balance. Dithiocarbamates can interact with and inhibit essential thiol-dependent enzymes within the parasite. dtic.milnih.gov

Specifically, research on pyrrolidinium (B1226570) pyrrolidine-1-carbodithioate (PPC) and its derivative, this compound (BPC), has highlighted their antitrichomonal effects. acs.org The mechanism is believed to involve the chelation of metal ions within critical parasitic enzymes, such as metalloproteinases, which play a role in the parasite's metabolism and its ability to repair oxidative damage. dtic.mil This targeted inhibition disrupts the parasite's essential functions, leading to its demise.

Table 1: In Vitro Antitrichomonal and Spermicidal Activities of Pyrrolidine Dithiocarbamate Derivatives

| Compound | Minimum Inhibitory Concentration (MIC) vs. T. vaginalis (µg/mL) | Minimum Effective Concentration (MEC) for Sperm Immobilization (µg/mL) |

|---|---|---|

| Pyrrolidinium pyrrolidine-1-carbodithioate (PPC) | 125 | 500 |

| This compound (BPC) | >500 | >1000 |

| Isobutyl pyrrolidine-1-carbodithioate (IPC) | >500 | >1000 |

| 2-Hydroxyethyl pyrrolidine-1-carbodithioate (HPC) | >500 | >1000 |

Data derived from studies on pyrrolidinium pyrrolidine-1-carbodithioate and its alkylated derivatives. acs.org

Spermicidal Activity: Elucidation of Molecular Targets

The spermicidal action of this compound analogues is a direct consequence of their chemical reactivity towards components essential for sperm viability and function.

Role of Sulfhydryl Binding and Thiol-Disulfide Redox Modulation

A primary mechanism for the spermicidal activity of dithiocarbamates is their interaction with sulfhydryl (-SH) groups. mdpi.com Spermatozoa are particularly rich in accessible thiol groups compared to somatic cells, making them highly susceptible to thiol-reactive agents. nih.gov Dithiocarbamates, and more specifically their disulfide forms, can undergo thiol-disulfide exchange reactions with free sulfhydryl groups on sperm proteins. nih.gov This process leads to the oxidation of critical thiols, altering protein structure and function, which is detrimental to sperm motility and viability. dtic.mil

The instant sperm-immobilizing effect of compounds like pyrrolidinium pyrrolidine-1-carbodithioate (PPC) is attributed to this rapid and extensive reaction with sperm thiols. nih.gov This binding has been confirmed experimentally using fluorescence labeling of sperm thiols, demonstrating a clear link between the compound's presence and the modification of these crucial functional groups. mdpi.com

Inhibition of Key Metabolic Enzymes (e.g., Hexokinase) in Sperm Physiology

Energy production is paramount for sperm motility, with glycolysis being a central metabolic pathway. Dithiocarbamates are potent inhibitors of enzymes involved in intermediary carbohydrate metabolism, particularly those that require sulfhydryl groups for their activity. dtic.mil Key glycolytic enzymes are known to be thiol-dependent and are thus potential targets for inhibition by dithiocarbamate compounds. nih.gov

Acetylcholinesterase (AChE) Inhibition and Relevance to Neurological Disorders

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) into choline (B1196258) and acetate. This action terminates the nerve impulse at cholinergic synapses. The inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, enhancing cholinergic neurotransmission. nih.govwikipedia.org This mechanism is a cornerstone in the therapeutic management of several neurological disorders, most notably Alzheimer's disease, where cognitive decline is linked to a deficit in cholinergic function. wikipedia.orgfrontiersin.org AChE inhibitors are also employed in the treatment of myasthenia gravis, glaucoma, and postural orthostatic tachycardia syndrome. nih.govwikipedia.org

The structure of AChE features a deep and narrow gorge containing the active site, which is comprised of a catalytic anionic site (CAS) and a peripheral anionic site (PAS). nih.gov The CAS is where acetylcholine binds and is hydrolyzed. Inhibitors can interact with one or both of these sites to prevent the breakdown of acetylcholine. The inhibition can be reversible, irreversible, or quasi-irreversible. wikipedia.org

While direct studies on the AChE inhibitory mechanism of this compound are not extensively detailed in the provided search results, the inhibitory actions of structurally related compounds offer significant insights. For instance, compounds featuring a benzyl group, such as 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride (E2020, Donepezil), are potent AChE inhibitors. nih.gov Kinetic studies of E2020 reveal a mixed-type inhibition, indicating that it binds to both the free enzyme and the acetyl-enzyme intermediate. nih.gov The benzyl group often contributes to binding within the active site gorge, potentially through π-π stacking interactions with aromatic amino acid residues like tryptophan. frontiersin.org

Furthermore, various polysubstituted pyrrole (B145914) derivatives have been synthesized and evaluated for their AChE inhibitory activity, with some showing selective and potent inhibition. nih.gov The pyrrolidine ring, a saturated form of the pyrrole ring, present in this compound, can also play a crucial role in orienting the molecule within the AChE active site. Hybrid molecules combining a 1-benzyl piperidine (B6355638) structure with other moieties have demonstrated significant inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), another important cholinesterase. researchgate.net For example, one such hybrid showed mixed inhibition for AChE and noncompetitive inhibition for BuChE. researchgate.net

The dithiocarbamate group in this compound introduces a unique structural and electronic feature. Dithiocarbamates are known for their ability to chelate metals and interact with sulfhydryl groups, which could influence the enzyme's conformational state or interact with key residues in the active site. mdpi.comnih.gov The combination of the benzyl group, the pyrrolidine ring, and the dithiocarbamate moiety suggests a multi-faceted interaction with AChE, potentially involving hydrophobic interactions from the benzyl group and coordinate or covalent interactions from the dithiocarbamate group.

Table 1: AChE Inhibitory Activity of Structurally Related Compounds

| Compound/Derivative | Target Enzyme | Inhibition Type | IC₅₀/Kᵢ Value |

|---|---|---|---|

| 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride (E2020) | AChE | Mixed | Low KI and K'I values, indicating strong inhibition nih.gov |

| Polysubstituted pyrrole derivative (4ad) | AChE | Not Specified | IC₅₀ = 2.95 ± 1.31 μM nih.gov |

| (7R,13aS)-7-benzylstepholidine (1a) | AChE | Non-competitive | IC₅₀ = 40.6 ± 1 μM frontiersin.org |

| (7S,13aS)-7-benzylstepholidine (1b) | AChE | Non-competitive | IC₅₀ = 51.9 ± 1 μM frontiersin.org |

| Hybrid of (α)-lipoic acid and 4-amino-1-benzyl piperidine (Compound 17) | AChE | Mixed | IC₅₀ = 1.75 ± 0.30 μM; Kᵢ = 3.8 ± 0.005 μM researchgate.net |

| Hybrid of (α)-lipoic acid and 4-amino-1-benzyl piperidine (Compound 17) | BuChE | Non-competitive | IC₅₀ = 5.61 ± 1.25 μM; Kᵢ = 7.0 ± 0.04 μM researchgate.net |

Antioxidant Mechanisms and Radical Scavenging Properties

Dithiocarbamates, including this compound and its analogues, are recognized for their significant antioxidant properties. Their mechanism of action often involves the scavenging of reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are implicated in cellular damage and various pathologies.

Pyrrolidine dithiocarbamate (PDTC), a close analogue, has been shown to be a potent scavenger of highly reactive hydroxyl radicals (*OH) and superoxide (B77818) anion radicals (O₂⁻). nih.gov Electron spin resonance studies have determined the reaction rate constant of PDTC with *OH radicals to be approximately 2.73 x 10¹⁰ M⁻¹ s⁻¹, which is comparable to efficient radical scavengers like ascorbate (B8700270) and glutathione. nih.gov This scavenging ability allows PDTC to protect against DNA strand breakage induced by oxidative agents like Cr(VI). nih.gov

The antioxidant activity of dithiocarbamates can also manifest through the inhibition of lipid peroxidation. For instance, tridentatol A, a dithiocarbamate-related compound, demonstrated a potent ability to delay the onset of copper-induced lipid peroxidation in human low-density lipoprotein (LDL), proving to be significantly more effective than vitamin E in this regard. nih.gov

The mechanism of radical scavenging by these compounds can be complex. In some dithiocarbamic flavanones, evidence suggests the formation of an enolate radical, and potentially a benzylic radical, as intermediates in their antioxidant action. mdpi.com The presence of the dithiocarbamate moiety is crucial to this activity. While often considered antioxidants, it is noteworthy that under certain conditions, such as in the presence of copper, dithiocarbamates can exhibit pro-oxidant effects. acs.org However, their primary role in many biological systems is characterized by their protective antioxidant and radical-scavenging functions. nih.gov

Table 2: Radical Scavenging Activity of Pyrrolidine Dithiocarbamate and Related Compounds

| Compound | Radical Scavenged | Method/Assay | Finding/Result |

|---|---|---|---|

| Pyrrolidine dithiocarbamate (PDTC) | Hydroxyl (*OH) | Electron Spin Resonance | Reaction rate constant: ~2.73 x 10¹⁰ M⁻¹ s⁻¹ nih.gov |

| Pyrrolidine dithiocarbamate (PDTC) | Superoxide (O₂⁻) | Electron Spin Resonance | Effective scavenging observed nih.gov |

| 3,3′-(1,4-phenylene)-bis[2-(1-(benzylcarbonyl)-2,3-dihydro-1H-pyrrolidine-2-yl)-2-thio-benzoxaphosphinine (PBDPTB) | DPPH | Spectrophotometry | IC₅₀ = 42.5 μg/ml ijddd.com |

| 3,3′-(1,4-phenylene)-bis[2-(1-(benzylcarbonyl)-2,3-dihydro-1H-pyrrolidine-2-yl)-2-thio-benzoxaphosphinine (PBDPTB) | Nitric Oxide (NO) | Griess Assay | IC₅₀ = 124.65 μg/ml ijddd.com |

| Tridentatol A | Lipid Peroxyl Radicals | LDL Oxidation Assay | More potent than vitamin E in inhibiting LDL peroxidation nih.gov |

Applications of Benzyl Pyrrolidine 1 Carbodithioate in Controlled Radical Polymerization

Conceptual Framework of Dithiocarbamate-Based Iniferters in Polymer Science

Dithiocarbamate-based compounds, including benzyl (B1604629) pyrrolidine-1-carbodithioate, are a class of molecules known as iniferters (a term derived from their functions as ini tiator, chain transfer agent, and ter minator). researchgate.netcmu.edu This concept is central to achieving a "living" or controlled radical polymerization, where polymer chains grow at a relatively constant rate and the number of active chains remains consistent throughout the process. researchgate.netsigmaaldrich.com

Dual Functionality as Initiator, Chain Transfer Agent, and Terminator

The defining characteristic of an iniferter is its ability to perform three distinct roles during a polymerization reaction. researchgate.netcmu.edu Under the influence of an external stimulus, such as heat or light, the iniferter molecule can reversibly cleave to generate a radical that initiates polymerization and another radical that can act as a dormant species. researchgate.netcmu.edu

Throughout the polymerization process, the growing polymer chains can react with the iniferter in a chain transfer process. This allows for the transfer of the reactive end-group, effectively controlling the growth of individual polymer chains. researchgate.netcmu.edu Finally, the radical species generated from the iniferter can also combine with a growing polymer radical to terminate the chain growth, but this termination is reversible, allowing the polymer chain to be reactivated and continue to grow. researchgate.netcmu.edu This reversible termination is a key aspect of the "living" nature of these polymerizations.

Mechanism of Reversible Addition-Fragmentation Chain Transfer (RAFT)-like Processes

The mechanism by which dithiocarbamates like benzyl pyrrolidine-1-carbodithioate control polymerization is a type of Reversible Addition-Fragmentation chain Transfer (RAFT) process. cmu.edu The RAFT mechanism relies on a rapid equilibrium between active (propagating) polymer chains and dormant polymer chains. cmu.edu The dithiocarbamate (B8719985) compound, in this context, is referred to as a RAFT agent or a chain transfer agent (CTA). cmu.eduacs.org

The key steps in a dithiocarbamate-mediated RAFT-like polymerization are:

Initiation: A standard radical initiator generates free radicals that react with monomer units to form propagating polymer chains.

Reversible Chain Transfer: A propagating polymer chain adds to the dithiocarbamate CTA, forming an intermediate radical. This intermediate can then fragment, releasing either the original propagating chain or a new radical (the leaving group of the CTA) that can initiate further polymerization. This addition-fragmentation process is rapid and reversible.

Reinitiation: The radical released from the CTA initiates the growth of a new polymer chain.

Main Equilibrium: A rapid equilibrium is established where the majority of the polymer chains are in a dormant state, capped with the dithiocarbamate moiety. This minimizes the concentration of active radicals at any given time, thereby reducing the likelihood of irreversible termination reactions. cmu.edu

This continuous exchange between active and dormant species ensures that all polymer chains have an equal opportunity to grow, leading to polymers with a predetermined molecular weight and a narrow distribution of chain lengths. cmu.edu

Influence of Benzyl Dithiocarbamate Derivatives on Polymer Characteristics

The structure of the benzyl dithiocarbamate derivative plays a crucial role in determining the characteristics of the resulting polymer. epa.govresearchgate.net Specifically, the nature of the substituents on the nitrogen atom of the dithiocarbamate group significantly impacts the effectiveness of the RAFT agent. epa.gov For instance, dithiocarbamates where the nitrogen's lone pair of electrons is part of an aromatic system have been shown to be highly effective RAFT agents for monomers like styrene (B11656) and acrylates. cmu.eduepa.gov

Control over Molecular Weight and Polydispersity

One of the primary advantages of using benzyl dithiocarbamate derivatives in polymerization is the ability to control the molecular weight and polydispersity of the resulting polymers. cmu.edursc.org By carefully selecting the ratio of monomer to the dithiocarbamate chain transfer agent, it is possible to predetermine the average molecular weight of the polymer chains. cmu.edu

The effectiveness of this control is often quantified by the polydispersity index (PDI), which is a measure of the breadth of the molecular weight distribution. epo.org In conventional free-radical polymerization, PDI values are typically high, indicating a wide range of polymer chain lengths. epo.org However, with dithiocarbamate-mediated RAFT polymerization, it is possible to achieve polymers with very low PDI values, often below 1.2, signifying a narrow and well-defined molecular weight distribution. cmu.edu For example, the polymerization of N-isopropylacrylamide in the presence of benzyl 1-pyrrolecarbodithioate has yielded polymers with polydispersity indices below 1.3. acs.org Similarly, the use of 3,5-dimethyl-1H-pyrazole-1-carbodithioates as RAFT agents has resulted in polymers with dispersities less than 1.1 for more activated monomers. rsc.orgrsc.org

The ability to precisely control molecular weight and achieve narrow polydispersity is critical for many advanced applications of polymers, as these parameters strongly influence the material's physical and mechanical properties. researchgate.netumn.edursc.org

Table 1: Polymerization of N-isopropylacrylamide (NIPAAm) using Benzyl 1-pyrrolecarbodithioate as a Chain Transfer Agent (CTA) acs.org

| [NIPAAm]:[CTA] | Mn (GPC) | Mw/Mn (PDI) |

| 500:1 | 35,000 | 1.25 |

| 1000:1 | 65,000 | 1.28 |

Mn = Number-average molecular weight; Mw = Weight-average molecular weight; GPC = Gel Permeation Chromatography

Monomer Conversion and Reaction Kinetics

The kinetics of polymerization, including the rate of monomer conversion, are also influenced by the presence and structure of the benzyl dithiocarbamate derivative. acs.orgnist.gov In some cases, the use of these dithiocarbamates as RAFT agents can lead to an induction period at the beginning of the polymerization. acs.org This induction period is a time during which the initial RAFT agent is consumed and the equilibrium between active and dormant species is established. acs.org The length of this induction period can depend on the specific dithiocarbamate used and its concentration. acs.org

Following the induction period, the polymerization proceeds in a controlled manner, with the monomer conversion increasing over time. researchgate.net The rate of polymerization can be affected by the nature of the dithiocarbamate. For example, studies have shown that the conjugation structure of the N-group in dithiocarbamates influences the polymerization rate, with aromatic polycyclic structures leading to slower polymerization. epa.govresearchgate.net Despite potential retardation, high monomer conversions can still be achieved in a controlled fashion. nih.gov

Polymer Microstructure and Stereoregularity Control

Beyond controlling molecular weight and polydispersity, controlled radical polymerization techniques can also offer a degree of control over the microstructure of the polymer chain, including the arrangement of monomer units and their stereochemistry (tacticity). cozum.info.tr While the primary role of benzyl dithiocarbamate iniferters is to control the growth of polymer chains, the reaction conditions and the nature of the RAFT agent can have subtle effects on the stereoregularity of the resulting polymer. cozum.info.tr

Future Research Directions and Advanced Applications of Benzyl Pyrrolidine 1 Carbodithioate in Chemical Science

Development of Novel Synthetic Pathways and Functionalized Derivatives

The traditional synthesis of dithiocarbamates involves the reaction of a secondary amine with carbon disulfide, typically in a basic medium. nih.gov While effective, future research is geared towards more sophisticated and versatile synthetic strategies that allow for the introduction of diverse functional groups.

A promising frontier is the triflic acid-promoted multi-component synthesis of functionalized S-benzyl dithiocarbamates. rsc.orgresearchgate.net This approach utilizes diazo compounds, carbon disulfide, and secondary amines (such as pyrrolidine) in a one-pot reaction at room temperature to produce good yields of the desired products. rsc.orgresearchgate.net This methodology is significant because it allows for the incorporation of a wide variety of substituents on the benzyl (B1604629) group by using different functionalized diazoesters, thereby enabling the creation of a library of novel Benzyl pyrrolidine-1-carbodithioate derivatives. researchgate.net

Furthermore, the dithiocarbamate (B8719985) group itself can be used as a reactive handle in subsequent transformations. For instance, dithiocarbamates are employed in group transfer radical cyclization reactions, which can lead to the synthesis of complex heterocyclic structures like dithiocarbamate-functionalized lactams. researchgate.net Adapting such methodologies could open pathways to new classes of compounds derived from this compound.

| Synthetic Approach | Key Reactants | Key Advantages |

|---|---|---|

| Multi-Component Reaction rsc.orgresearchgate.net | Diazo Compounds, Carbon Disulfide, Pyrrolidine (B122466) |

|

| Group Transfer Radical Cyclization researchgate.net | Carbamoyl Dithiocarbamates |

|

Advanced Mechanistic Probing of Biological Interactions

The biological activity of pyrrolidine-containing compounds is well-documented, with the five-membered ring serving as a versatile scaffold in drug discovery. nih.gov The stereochemistry and non-planar conformation of the pyrrolidine ring are critical factors that influence binding to biological targets like enzymes and receptors. nih.gov For instance, in the antibiotic anisomycin, the benzylpyrrolidine system is crucial for its inhibitory action on protein synthesis. nih.govnih.gov

Future research on this compound should focus on elucidating the precise molecular mechanisms behind its potential biological effects. The dithiocarbamate moiety is a strong chelating agent for metal ions, and this ability is often central to its biological activity. nih.govnih.gov Advanced mechanistic studies could involve:

Structural Biology: Using X-ray crystallography or cryo-electron microscopy to solve the structure of the compound bound to a target protein. This would reveal the specific atomic interactions, hydrogen bonds, and hydrophobic contacts involving the pyrrolidine ring, benzyl group, and dithiocarbamate atoms.

Biophysical Techniques: Employing methods like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) to quantify the binding affinity and kinetics of the interaction with target biomolecules.

Cellular Imaging: Developing fluorescently-tagged derivatives of this compound to visualize its uptake, distribution, and localization within living cells, providing clues about its site of action.

These advanced techniques will move beyond simple activity screening to provide a detailed, mechanistic understanding of how the molecule functions at a biological level.

Exploration of Emerging Roles in Materials Science and Nanotechnology

Dithiocarbamate complexes are gaining significant traction in materials science and nanotechnology. fortunehn.com One of the most promising future applications for this compound is as a single-source precursor (SSP) for the synthesis of metal sulfide (B99878) nanomaterials. nih.govmdpi.com Metal complexes of dithiocarbamates can be decomposed under controlled conditions to generate nanoparticles with specific phases, sizes, and morphologies. mdpi.com By forming a complex of this compound with a metal such as copper, zinc, or cadmium, it would be possible to synthesize the corresponding metal sulfide (CuS, ZnS, CdS) nanoparticles, which have applications in electronics, optics, and catalysis.

Beyond nanoparticles, dithiocarbamates are used in polymer science. fortunehn.com Their ability to chelate metals makes them valuable in formulating polymer composites, where they can enhance thermal and mechanical properties. nih.govfortunehn.com Future work could explore the incorporation of this compound into polymer matrices to create advanced materials with tailored characteristics. They also serve as accelerators in the vulcanization process for rubber, enhancing durability and resilience. fortunehn.com

Computational-Aided Design for Tailored Molecular Functionality

Computer-aided design is a powerful tool for accelerating the discovery and optimization of functional molecules. nih.gov This approach can be leveraged to rationally design novel derivatives of this compound with enhanced properties for specific applications.

Key computational methods that could be applied include:

Quantitative Structure-Activity Relationship (QSAR): By synthesizing a library of derivatives (as described in 7.1) and measuring a specific property (e.g., biological activity or material performance), QSAR models can be built to correlate chemical structure with function. nih.gov These models can then predict the activity of new, unsynthesized derivatives.

Molecular Docking: This technique can be used to predict how different derivatives of this compound would bind to the active site of a target enzyme or receptor. nih.gov This is invaluable for guiding the design of more potent biological inhibitors.

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of the compound over time, providing insights into its conformational flexibility, its interaction with biological membranes, or its stability within a polymer matrix. nih.gov

By combining these computational approaches with synthetic chemistry, researchers can adopt a "design-build-test-learn" cycle. This allows for the tailoring of the molecular structure—for example, by modifying substituents on the benzyl or pyrrolidine rings—to achieve a desired functionality, whether it be enhanced biological potency or optimized performance as a material precursor. nih.gov

| Application Area | Future Direction | Key Research Techniques |

|---|---|---|

| Biological Interactions | Elucidate precise binding mechanisms to target biomolecules. |

|

| Materials & Nanotechnology | Develop controlled-synthesis of metal sulfide nanoparticles and advanced polymer composites. fortunehn.commdpi.com |

|

| Computational Design | Rationally design derivatives with tailored biological or material properties. nih.gov |

|

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.